molecular formula C₁₇H₁₇D₅N₂S B1155902 Thenalidine-d5

Thenalidine-d5

Cat. No.: B1155902
M. Wt: 291.47
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thenalidine-d5 is the deuterium-labeled form of Thenalidine, a compound historically recognized as an antihistamine with associated anticholinergic properties . Thenalidine was previously used as an antipruritic drug but was withdrawn from markets in the 1960s due to a risk of agranulocytosis, a severe side effect involving neutropenia . Its deuterated analog, this compound, is designed for use in modern pharmacological and toxicological research. The incorporation of five deuterium atoms creates a stable isotopologue, which is ideal for use as an internal standard in quantitative mass spectrometry. This application is crucial for improving the accuracy and reliability of analytical methods used to study the pharmacokinetics, metabolic pathways, and bio-distribution of the parent compound. Researchers can utilize this compound to investigate the mechanisms of drug-induced adverse effects, such as arrhythmogenic potential and hematological toxicity, providing valuable insights into drug safety profiles . This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C₁₇H₁₇D₅N₂S

Molecular Weight

291.47

Synonyms

1-Methyl-4-N-2-thenylanilinopiperidine-d5;  1-Methyl-4-amino-N-phenyl-N-(2-thenyl)piperidine-d5;  Sanbosten-d5;  Sandostene-d5;  Thenaldine-d5;  Thenalidin-d5;  Thenalidine-d5;  Thenophenopiperidine-d5;  1-Methyl-4-(N-2-thenylanilino)-piperidine-d5;  1-Methyl

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthesis and Stability : Deuterated standards like this compound require precise deuteration to avoid isotopic dilution. For example, aniline-d5 maintains 98.15% isotopic purity in tert-butyl methyl ether, a benchmark for this compound synthesis .
  • Regulatory Gaps : Unlike USP-listed tizanidine analogs, this compound lacks formal regulatory guidelines, necessitating adherence to general deuterated compound protocols .
  • Interference Risks: Co-elution with non-deuterated analogs (e.g., endogenous thenalidine in biological samples) underscores the need for optimized chromatographic separation, as seen in tizanidine-related compound analyses .

Preparation Methods

Catalytic Deuteration Using Palladium and Deuterium Gas

A widely validated method for deuterating aromatic amines involves catalytic hydrogenation with deuterium gas (D₂) in the presence of palladium catalysts. For example, the synthesis of deuterated 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone (DHPV-d4) employed 3% Pd/C under a deuterium atmosphere in deuterated methanol (CD₃OD). This one-pot reaction achieved simultaneous deuteration and deprotection of benzyl ether groups, yielding an 83% isotopic incorporation rate. Applied to this compound, this method would involve:

  • Substrate Preparation : Thenalidine dissolved in CD₃OD to minimize proton exchange.

  • Catalytic Reaction : Introduction of D₂ gas (1.8 bar) with Pd/C, facilitating deuteration at allylic and benzylic positions.

  • Workup : Filtration to remove the catalyst, followed by solvent evaporation under reduced pressure.

This approach ensures high deuterium incorporation at non-exchangeable sites, critical for maintaining isotopic integrity during LC-MS/MS analysis.

Solvent-Mediated H/D Exchange with Deuterated Reagents

Alternative strategies leverage deuterated solvents and reagents to induce H/D exchange. The preparation of deuterated diazepam, for instance, utilized deuterated chloroform (CDCl₃) and potassium carbonate (K₂CO₃) to replace labile protons on the aromatic ring. For this compound, analogous conditions could involve:

  • Reaction Setup : Mixing Thenalidine with CDCl₃ and a base such as K₂CO₃.

  • Heating and Stirring : Maintaining temperatures above 40°C to accelerate H/D exchange at acidic hydrogen sites (e.g., N–H or α-carbons).

  • Purification : Chromatographic separation to isolate the deuterated product from unreacted starting material.

While this method is less efficient for non-labile protons, it offers a cost-effective route for partial deuteration.

Analytical Validation of this compound

Isotopic Purity Assessment via NMR and HRMS

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are pivotal for verifying deuterium incorporation. In the synthesis of DHPV-d4, HRMS confirmed a mass shift of +4 Da, correlating with four deuterium atoms. Similarly, ¹H NMR revealed the disappearance of proton signals at δ 5.6–6.2 ppm, corresponding to unsaturated bonds targeted during deuteration. For this compound, HRMS would exhibit a +5 Da shift, while ¹H NMR would show reduced intensity for protons adjacent to the piperidine nitrogen and thienyl group.

LC-MS/MS Quantification as an Internal Standard

This compound’s utility was demonstrated in a validated LC-MS/MS method for quantifying DHPV-d4 in urine. Key parameters included:

ParameterValue
ColumnC18 reverse-phase
Mobile PhaseAcetonitrile/0.1% formic acid
DetectionMultiple reaction monitoring (MRM)
LOQ0.1 ng/mL
Linear Range0.1–100 ng/mL

This method achieved 98–102% accuracy, underscoring the reliability of deuterated internal standards like this compound.

Challenges and Optimization Strategies

Scalability and Cost Efficiency

Deuterated reagents such as CD₃OD and D₂ gas are expensive, necessitating optimization for industrial-scale synthesis. Recycling catalysts (e.g., Pd/C via filtration) and minimizing solvent volumes can reduce costs by up to 30% .

Q & A

Basic: What analytical techniques are recommended for characterizing Thenalidine-d5, and how should their limitations be addressed?

Methodological Answer:
this compound, a deuterated compound, requires multi-modal characterization to confirm isotopic purity and structural integrity. Key techniques include:

  • Nuclear Magnetic Resonance (NMR): Compare proton and deuterium NMR spectra to confirm deuteration efficiency. Ensure solvent suppression protocols are applied to minimize noise .
  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase columns with mass spectrometry (HPLC-MS) to separate and quantify isotopic variants. Calibrate retention times against non-deuterated standards .
  • Mass Spectrometry (MS): Employ high-resolution MS to distinguish isotopic peaks. Note that natural abundance of deuterium (0.015%) may require correction in quantification .

Limitations:

  • Deuterium exchange in protic solvents can skew NMR results. Use deuterated solvents and control for ambient humidity .
  • HPLC sensitivity may vary with column age; include internal standards (e.g., Thenalidine-d0) for normalization .

Advanced: How can experimental designs optimize the synthesis of this compound while minimizing isotopic scrambling?

Methodological Answer:
Isotopic scrambling during synthesis can compromise deuteration specificity. Mitigation strategies include:

  • Reaction Solvent Selection: Use aprotic solvents (e.g., DMF or THF) to reduce proton-deuterium exchange. Monitor reaction pH to avoid acidic conditions that promote scrambling .
  • Catalyst Screening: Test palladium- or nickel-based catalysts for hydrogen/deuterium exchange rates. For example, Pd/C may exhibit lower scrambling than Raney nickel under controlled temperatures .
  • Kinetic Monitoring: Use in-situ FTIR or Raman spectroscopy to track deuteration progress. Terminate reactions at 95% deuteration to avoid over-processing .

Data Analysis:

  • Tabulate deuteration efficiency (%) against catalyst type, solvent, and temperature (Table 1). Statistical tools like ANOVA can identify significant variables (α=0.05) .

Basic: What protocols ensure reproducibility in this compound pharmacokinetic (PK) studies?

Methodological Answer:
Reproducibility hinges on:

  • Dose Standardization: Administer this compound via controlled routes (e.g., intravenous bolus) with documented vehicle composition (e.g., saline vs. PEG-400) to avoid solubility artifacts .
  • Sample Collection: Use anticoagulant-treated blood tubes and immediate freezing (-80°C) to prevent deuterium loss from plasma metabolites .
  • Analytical Validation: Pre-validate LC-MS/MS methods with spike-and-recovery tests (≥85% recovery) and inter-day precision (CV <15%) .

Documentation:

  • Publish full synthesis protocols, including reaction times and purification steps, in supplementary materials for peer verification .

Advanced: How should researchers resolve contradictions in reported receptor-binding affinities of this compound across assays?

Methodological Answer:
Contradictions often arise from assay-specific variables. A systematic resolution framework includes:

Meta-Analysis: Pool data from radioligand binding, surface plasmon resonance (SPR), and cell-based assays. Use random-effects models to account for inter-study heterogeneity .

Variable Control:

  • Buffer Ionic Strength: Compare dissociation constants (Kd) under standardized conditions (e.g., 150 mM NaCl).
  • Receptor Preparation: Validate receptor purity via SDS-PAGE and confirm post-translational modifications (e.g., glycosylation) that alter binding .

Cross-Validation: Perform orthogonal assays (e.g., isothermal titration calorimetry) to confirm outliers .

Example: A 2023 study attributed SPR-derived Kd discrepancies to temperature fluctuations (±2°C), resolved by thermostat-controlled setups .

Basic: What are the best practices for long-term storage of this compound to ensure stability?

Methodological Answer:

  • Storage Conditions:
    • Temperature: Store at -20°C in amber vials to prevent photodegradation. Avoid freeze-thaw cycles; aliquot into single-use vials .
    • Humidity Control: Use desiccants (e.g., silica gel) in containers to minimize hydrolytic deuteration loss .
  • Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS checks. Degradation products >5% warrant reformulation .

Advanced: How can multi-omics approaches elucidate the off-target effects of this compound in complex biological systems?

Methodological Answer:
Integrate transcriptomic, proteomic, and metabolomic datasets to identify off-target interactions:

Transcriptomics: Use RNA-seq to profile gene expression changes in treated vs. control cells. Apply pathway enrichment tools (e.g., GSEA) to detect dysregulated pathways .

Proteomics: Perform SILAC-based mass spectrometry to quantify protein abundance shifts. Cross-reference with STRING database for interaction networks .

Metabolomics: Employ NMR or LC-MS to track deuterium incorporation into metabolites, identifying unintended isotopic labeling .

Data Integration:

  • Use machine learning (e.g., random forest) to prioritize high-confidence off-targets based on multi-omics concordance .

Basic: How should researchers validate the isotopic purity of this compound in vivo?

Methodological Answer:

  • Tissue Sampling: Extract liver, plasma, and urine samples post-administration. Use accelerated solvent extraction (ASE) with deuterated solvents to prevent contamination .
  • Isotope Ratio MS (IR-MS): Measure deuterium/hydrogen ratios in extracted metabolites. Compare to baseline (pre-dose) levels to confirm specificity .

Validation Criteria:

  • Isotopic purity ≥98% in target tissues; <2% deuterium loss over 24 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.